molecular formula C9H13N3O3 B12787063 beta-2'-Oxa-carbocyclic-2',3'-dideoxycytidine CAS No. 146609-12-3

beta-2'-Oxa-carbocyclic-2',3'-dideoxycytidine

Cat. No.: B12787063
CAS No.: 146609-12-3
M. Wt: 211.22 g/mol
InChI Key: FDDOMDNFGMBWIL-SVRRBLITSA-N
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Description

Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine: is a synthetic nucleoside analog that has garnered attention for its potential antiviral properties. This compound is structurally related to natural nucleosides but features modifications that enhance its biological activity and stability. It is particularly noted for its potential use in antiviral therapies, especially against retroviruses like HIV.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition of D-lyxosyl nitrone with N,N-dibenzyl-9-vinyl adenine, followed by further functional group modifications . Another method involves the Vorbrüggen nucleosidation of 5-acetoxyisoxazolidine with silylated uracil, thymine, or N-acetylcytosine .

Industrial Production Methods: While specific industrial production methods for beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine are not widely documented, the general principles of large-scale nucleoside analog synthesis apply. These include optimizing reaction conditions for yield and purity, employing robust purification techniques, and ensuring scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: This can be used to alter specific functional groups, such as converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside analog.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine involves its incorporation into viral DNA by reverse transcriptase. This incorporation results in the termination of DNA chain elongation, effectively inhibiting viral replication . The compound competes with natural nucleosides for incorporation into the viral genome, thereby disrupting the replication process.

Comparison with Similar Compounds

Uniqueness: Beta-2’-Oxa-carbocyclic-2’,3’-dideoxycytidine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. These modifications make it a promising candidate for antiviral therapies, particularly in the context of HIV treatment.

Properties

CAS No.

146609-12-3

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

4-amino-1-[(2S,4R)-4-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O3/c10-7-1-2-12(9(14)11-7)8-3-6(4-13)5-15-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8+/m1/s1

InChI Key

FDDOMDNFGMBWIL-SVRRBLITSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(COC1N2C=CC(=NC2=O)N)CO

Origin of Product

United States

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